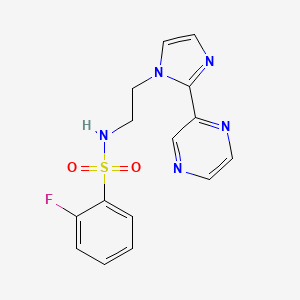

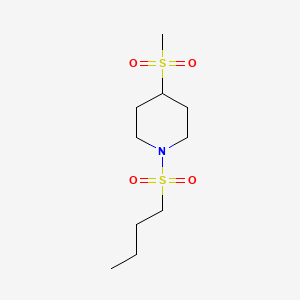

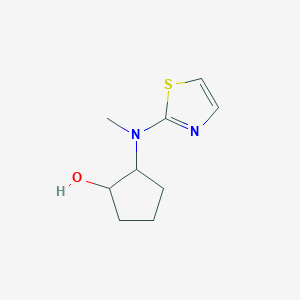

2-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the coupling of N-propargyl sulfonamides with corresponding benzoic acids using WSC·HCl and HOBt in CH 2 Cl 2 . The amidrazones were obtained by the reaction of the benzamides with trifluoromethanesulfonic anhydride (Tf 2 O) followed by conjugation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the coupling of N-propargyl sulfonamides with corresponding benzoic acids, followed by the reaction of the benzamides with trifluoromethanesulfonic anhydride (Tf 2 O) and conjugation .Scientific Research Applications

Boronic Acid Derivatives in Organic Synthesis

Boronic acid derivatives play a crucial role in organic synthesis, particularly in carbon-carbon coupling and carbon heterocoupling reactions. The title compound, being an important boric acid derivative, can serve as a versatile intermediate in these reactions . Its unique structure and reactivity make it valuable for constructing complex organic molecules.

Biological Activity and Pharmacology

Due to its distinct chemical scaffold, the compound exhibits promising biological activity and pharmacological effects. Researchers have explored its potential applications in boron neutron capture therapy (BNCT) and feedback-controlled drug transport polymers for cancer treatment . BNCT involves selectively targeting cancer cells with boron-containing compounds, which then capture thermal neutrons, leading to localized cell damage.

Arylboronic Acid in Suzuki Coupling Reactions

Arylboronic acids, including fluorine-containing variants, are essential nucleophiles in Suzuki coupling reactions. These reactions enable the synthesis of diverse organic compounds, such as pharmaceuticals and agrochemicals. The stability of arylboronic acids to water and air, coupled with their ease of accessibility, makes them valuable tools in organic chemistry .

Fluorine-Containing Compounds in Medicine

Fluorine substitution enhances the affinity of organic molecules to carbon, resulting in increased biological activity and stability. Among the top 200 globally sold medicines, 29 contain fluorine. The compound’s fluoro-substituted moiety contributes to its favorable properties, making it a potential candidate for drug development .

Amide Local Anesthetics and Cancer Treatment

Amide local anesthetics have applications beyond pain management. Studies suggest that they may be beneficial for cancer treatment. In vivo investigations and clinical data indicate that these anesthetics could play a role in cancer therapy. The title compound’s amide functional group aligns with this potential application .

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Density functional theory (DFT) calculations provide insights into the molecular electrostatic potential and frontier molecular orbitals of the title compound. These analyses reveal its structural characteristics, conformation, and specific physical and chemical properties. Researchers can use this information to guide further studies and applications .

properties

IUPAC Name |

2-fluoro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O2S/c16-12-3-1-2-4-14(12)24(22,23)20-8-10-21-9-7-19-15(21)13-11-17-5-6-18-13/h1-7,9,11,20H,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJILNBZBPNPVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2812378.png)

![6-Phenylmethoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2812382.png)

![2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B2812384.png)

![2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2812395.png)

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2812399.png)